molecular formula C11H13NO2 B14532174 2-Oxazolidinone, 3,5-dimethyl-5-phenyl- CAS No. 62432-74-0

2-Oxazolidinone, 3,5-dimethyl-5-phenyl-

Cat. No.: B14532174
CAS No.: 62432-74-0
M. Wt: 191.23 g/mol
InChI Key: SYPZUZSZBWSNNU-UHFFFAOYSA-N
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Description

2-Oxazolidinone, 3,5-dimethyl-5-phenyl- is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing nitrogen and oxygen atoms. It is known for its significant applications in medicinal chemistry, particularly as a chiral auxiliary in asymmetric synthesis and as a scaffold in drug development .

Preparation Methods

The synthesis of 2-Oxazolidinone, 3,5-dimethyl-5-phenyl- can be achieved through various synthetic routes. One common method involves the reaction of isocyanates with epoxides in the presence of bifunctional phase-transfer catalysts. This [3 + 2] coupling reaction is typically carried out at elevated temperatures (around 100°C) and can yield the desired oxazolidinone in high yields . Another approach involves the ring-opening of aziridines by carbon dioxide, which is a more environmentally friendly method .

Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production. These methods may involve continuous flow reactors and advanced catalytic systems to enhance efficiency and yield .

Chemical Reactions Analysis

2-Oxazolidinone, 3,5-dimethyl-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolidinone ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Oxazolidinone, 3,5-dimethyl-5-phenyl- involves its role as a protein synthesis inhibitor. It prevents bacteria from producing proteins necessary for their growth and multiplication by targeting the binding of N-formylmethionyl-tRNA to the ribosome . This unique mechanism makes it effective against a wide range of bacteria, including those resistant to other antibiotics.

Comparison with Similar Compounds

2-Oxazolidinone, 3,5-dimethyl-5-phenyl- can be compared with other oxazolidinone derivatives such as:

The uniqueness of 2-Oxazolidinone, 3,5-dimethyl-5-phenyl- lies in its specific structural modifications, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

62432-74-0

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3,5-dimethyl-5-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO2/c1-11(8-12(2)10(13)14-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

SYPZUZSZBWSNNU-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C(=O)O1)C)C2=CC=CC=C2

Origin of Product

United States

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